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Compound of Interest

Compound Name: 2-Amino-4-bromopyridine

Cat. No.: B018318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of

pharmaceutical and agrochemical research and development.[1][2][3] Its unique structure,

featuring both a reactive bromine atom and an amino group on the pyridine ring, allows for

versatile functionalization, making it a key intermediate in the synthesis of complex, biologically

active molecules.[2][4] This technical guide provides an in-depth overview of the primary

synthetic routes to 2-Amino-4-bromopyridine, complete with detailed experimental protocols,

quantitative data, and visual representations of the synthetic pathways. This document is

intended to serve as a comprehensive resource for researchers and professionals involved in

organic synthesis and drug discovery.[2][3]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-bromopyridine is presented

below.
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Property Value Reference

CAS Number 84249-14-9 [1][5][6]

Molecular Formula C₅H₅BrN₂ [1][5][6][7]

Molecular Weight 173.01 g/mol [5][6][7]

Appearance Off-white to light yellow solid [1]

Melting Point 142-146 °C [6]

Boiling Point 268.2 °C [6]

Purity ≥ 99% (HPLC) [1]

Synthetic Pathways
Several synthetic routes for the preparation of 2-Amino-4-bromopyridine have been

developed. The following sections detail the most prominent and scalable methods.

Route 1: From 4-Bromopyridine Hydrochloride via
Hofmann Degradation
This widely used, multi-step synthesis starts from the readily available 4-bromopyridine

hydrochloride and proceeds through esterification, amination, and a final Hofmann degradation.

[4][5][8] This method is noted for its low raw material cost, high yield, and suitability for

industrial-scale production.[4][8]

Reaction Workflow: Synthesis via Hofmann Degradation

Step 1: Esterification
Step 2: Amination Step 3: Hofmann Degradation

4-Bromopyridine HCl Ethyl 4-bromopyridine-2-carboxylate

 Ethyl acetate,
 H₂O₂, FeSO₄, H₂SO₄,

 CH₂Cl₂
Ethyl 4-bromopyridine-2-carboxylate 4-Bromopyridine-2-carboxamide

 Ammonia solution
4-Bromopyridine-2-carboxamide 2-Amino-4-bromopyridine

 Br₂, NaOH,
 H₂O
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Caption: Three-step synthesis of 2-Amino-4-bromopyridine.

Step 1: Esterification of 4-Bromopyridine Hydrochloride[4]

In a 20-liter three-necked flask, add ethyl acetate and cool to 0°C.

Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below

0°C.

In a separate 200-liter reactor, add dichloromethane and a solution of 4-bromopyridine

hydrochloride (5 kg) in dichloromethane.

To the 200-liter reactor, add ferrous sulfate and a 50 wt% sulfuric acid solution.

Cool the mixture to -10°C under stirring.

Slowly add the prepared reagent from the flask dropwise, maintaining the temperature

between -10°C and 0°C.

After the addition is complete, stir and heat the mixture for one hour. Monitor the reaction by

TLC.

Upon completion, add the reaction mixture to 100 liters of water, stir for 30 minutes, and

separate the layers.

Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg).

This crude product is used directly in the next step.

Step 2: Amination[4]

Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to 35 liters of

ammonia solution.

Stir the mixture overnight.
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Centrifuge the mixture, wash the solid with ethyl acetate, and centrifuge again to obtain 4-

bromopyridine-2-carboxamide (4.5 kg).

Step 3: Hofmann Degradation[4][8]

In a 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C under

stirring.

Add bromine dropwise. After the addition is complete, cool the mixture to -10°C.

Add the 4-bromopyridine-2-carboxamide in batches.

After the addition is complete, stir and heat the mixture at 80°C for one hour. Monitor the

reaction by TLC.

Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude

product.

Purify the crude product by crystallization with toluene to obtain pure 2-Amino-4-
bromopyridine (1.5 kg).

Step
Starting
Material

Reagents Product Yield

1. Esterification

4-Bromopyridine

hydrochloride (5

kg)

Ethyl acetate,

H₂O₂, FeSO₄,

H₂SO₄, CH₂Cl₂

Crude Ethyl 4-

bromopyridine-2-

carboxylate (8.5

kg)

Not specified

2. Amination

Crude Ethyl 4-

bromopyridine-2-

carboxylate (8.5

kg)

Ammonia

solution

4-Bromopyridine-

2-carboxamide

(4.5 kg)

Not specified

3. Hofmann

Degradation

4-Bromopyridine-

2-carboxamide
Br₂, NaOH, H₂O

2-Amino-4-

bromopyridine

(1.5 kg)

Not specified
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Note: The provided source gives masses of reactants and products but does not explicitly state

percentage yields for each step.

Route 2: From 2,4-Dibromopyridine-N-oxide
This two-step method offers a high-yield synthesis of 2-Amino-4-bromopyridine from 2,4-

dibromopyridine-N-oxide through an ammoniation reaction followed by a reduction.[9] This

route is advantageous due to its fewer reaction steps and high overall yield, making it suitable

for large-scale preparation.[9]

Reaction Workflow: Synthesis from N-oxide

Step 1: Ammoniation
Step 2: Reduction

2,4-Dibromopyridine-N-oxide 2-Amino-4-bromopyridine-N-oxide

 Ammonia water,
 60-110°C 2-Amino-4-bromopyridine-N-oxide 2-Amino-4-bromopyridine

 Reduced iron powder,
 HCl, Ethanol,

 60-80°C

Click to download full resolution via product page

Caption: Two-step synthesis from 2,4-dibromopyridine-N-oxide.

Step 1: Ammoniation

The raw material, 2,4-dibromopyridine-N-oxide, is subjected to an ammoniation reaction with

ammonia water in a sealed vessel.

The reaction is carried out at a temperature between 60°C and 110°C.

Step 2: Reduction

In a 2-liter four-necked bottle, add 1 liter of ethanol and the intermediate from the previous

step (79.59 g, 0.421 mol).

With mechanical stirring, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl

(7.5 mL).
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Heat the mixture to reflux (76°C) for 5 hours.

After the reaction is complete, cool the solution to room temperature.

Filter the reaction mixture through diatomaceous earth.

Concentrate the filtrate.

Filter the resulting solid, wash with water, and dry to obtain 2-Amino-4-bromopyridine as a

faint yellow solid (58.6 g).

Step
Starting
Material

Reagents Product
Overall
Yield

Purity

1 & 2

2,4-

Dibromopyridi

ne-N-oxide

1. Ammonia

water2.

Reduced iron

powder, HCl,

Ethanol

2-Amino-4-

bromopyridin

e

80.5% 99%

Route 3: From tert-Butyl 4-bromopyridin-2-ylcarbamate
This laboratory-scale synthesis involves the deprotection of a Boc-protected aminopyridine

derivative.[5]

Reaction Workflow: Deprotection Synthesis

tert-Butyl 4-bromopyridin-2-ylcarbamate 2-Amino-4-bromopyridine

 HBr (48% in water),
 16h stirring

Click to download full resolution via product page

Caption: Synthesis via deprotection of a Boc-protected precursor.

Suspend tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg, 0.73 mmol) in water (1 mL).

Add hydrobromic acid (1 mL, 48 wt. % in water).
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Stir the reaction mixture for 16 hours.

Pour the mixture into an aqueous NaHCO₃ solution (25 mL).

Extract with EtOAc (3 x 25 mL).

Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

Purify the residue by column chromatography (eluent: neat EtOAc) to obtain the title

compound (73 mg).

Starting Material Reagents Product Yield

tert-Butyl 4-

bromopyridin-2-

ylcarbamate (200 mg)

HBr (48% in water)

2-Amino-4-

bromopyridine (73

mg)

58%

Conclusion
The synthesis of 2-Amino-4-bromopyridine can be achieved through several effective routes,

with the choice of method depending on factors such as scale, cost, and available starting

materials. The three-step synthesis starting from 4-bromopyridine hydrochloride and the two-

step synthesis from 2,4-dibromopyridine-N-oxide are particularly well-suited for larger-scale

production due to their high yields and cost-effective reagents.[4][8][9] The deprotection

method provides a viable laboratory-scale alternative.[5] This guide has provided detailed

protocols and quantitative data to assist researchers and drug development professionals in

the efficient synthesis of this crucial pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bocsci.com/product/2-amino-4-bromopyridine-cas-84249-14-9-328758.html
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-synthesis-applications-2-amino-4-bromopyridine-jc
https://wap.guidechem.com/question/how-is-2-amino-4-bromopyridine-id118809.html
https://www.chemicalbook.com/synthesis/2-amino-4-bromopyridine.htm
https://www.biosynth.com/p/FA09168/84249-14-9-2-amino-4-bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-bromopyridine
https://patents.google.com/patent/CN105153023A/en
https://patents.google.com/patent/CN105153023A/en
https://patents.google.com/patent/CN102603622B/en
https://patents.google.com/patent/CN102603622B/en
https://www.benchchem.com/product/b018318#synthesis-and-discovery-of-2-amino-4-bromopyridine
https://www.benchchem.com/product/b018318#synthesis-and-discovery-of-2-amino-4-bromopyridine
https://www.benchchem.com/product/b018318#synthesis-and-discovery-of-2-amino-4-bromopyridine
https://www.benchchem.com/product/b018318#synthesis-and-discovery-of-2-amino-4-bromopyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b018318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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